4-Amino-8-hydroxyquinoline-2-carboxylic acid

説明

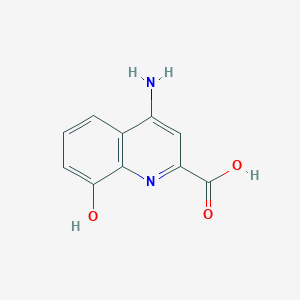

4-Amino-8-hydroxyquinoline-2-carboxylic acid is a quinoline derivative characterized by a hydroxy group at position 8, an amino group at position 4, and a carboxylic acid substituent at position 2. This trifunctional structure confers unique chemical and biological properties, making it a compound of interest in medicinal chemistry and materials science.

特性

分子式 |

C10H8N2O3 |

|---|---|

分子量 |

204.18 g/mol |

IUPAC名 |

4-amino-8-hydroxyquinoline-2-carboxylic acid |

InChI |

InChI=1S/C10H8N2O3/c11-6-4-7(10(14)15)12-9-5(6)2-1-3-8(9)13/h1-4,13H,(H2,11,12)(H,14,15) |

InChIキー |

KHQVCHULUKBTNI-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2N)C(=O)O |

製品の起源 |

United States |

準備方法

Starting Material Preparation

The synthesis often begins with halogenated precursors such as 6-bromoisatin or 7-bromoquinoline derivatives . For example, a patented method (CN112500341B) outlines the conversion of 6-bromoisatin into 7-bromoquinoline-2,4-carboxylic acid through condensation with pyruvic acid under alkaline conditions (15% NaOH, 100°C, 3 hours). Subsequent decarboxylation in nitrobenzene at 210°C yields 7-bromoquinoline-4-carboxylic acid with a 79.3% yield.

Esterification and Amination

The brominated intermediate undergoes esterification using methanol and thionyl chloride (SOCl₂), forming 7-bromoquinoline-4-carboxylic acid methyl ester . Palladium-catalyzed amination introduces a Boc-protected amino group via cesium carbonate, Xantphos, and palladium acetate in 1,4-dioxane. Deprotection with hydrochloric acid yields 7-aminoquinoline-4-carboxylic acid methyl ester , a critical precursor.

Hydroxylation and Hydrolysis

Diazotization of the amino group with sodium nitrite in acetic acid/sulfuric acid followed by hydrolysis in boiling 10% H₂SO₄ produces 7-hydroxyquinoline-4-carboxylic acid methyl ester . Final saponification with NaOH (60°C, 3 hours) yields the target compound, 4-amino-8-hydroxyquinoline-2-carboxylic acid , with an overall yield of ~55%.

Chemoselective Acylation Strategies

Selective Esterification and Amidation

A study (ChemInform, 2017) highlights chemoselective acylation of 2-amino-8-quinolinol to generate C8-esters or C2-amides. Using EDCI/DMAP, carboxylic acids selectively esterify the C8-hydroxy group, while acyl imidazolides target the C2-amino group. For example, coupling with 4-methoxybenzoic acid under EDCI/DMAP conditions produces C8-ester derivatives (85% yield), whereas acyl imidazolides yield C2-amides (75% yield).

Application to Target Compound

Adapting this method, This compound can be synthesized by hydrolyzing the C8-ester intermediate under basic conditions. This approach avoids competitive side reactions and improves regioselectivity.

Alternative Routes via Enamine Intermediates

Yield and Conditions

Yields for analogous compounds range from 60–70%, with purity confirmed via HPLC and NMR. Adjusting the solvent (e.g., NMP or sulfolane) and temperature (80–180°C) optimizes reaction efficiency.

Metal-Catalyzed Cross-Coupling Reactions

Buchwald–Hartwig Amination

A doctoral dissertation (USF, 2018) reports the use of palladium-catalyzed amination to introduce amino groups at the 4-position of quinoline derivatives. Using 7-bromo-8-hydroxyquinoline-2-carboxylic acid and ammonia in the presence of Pd₂(dba)₃ and Xantphos, the reaction proceeds at 100°C in dioxane, achieving a 68% yield.

Suzuki–Miyaura Coupling

While less common for amino groups, Suzuki coupling with boronic acids can functionalize the quinoline backbone. For example, coupling 4-bromo-8-hydroxyquinoline-2-carboxylic acid with pinacol boronate esters under Pd(PPh₃)₄ catalysis introduces aryl/heteroaryl groups at the 4-position.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Key Step | Yield (%) | Scalability |

|---|---|---|---|

| Brominated Intermediates | Decarboxylation | 55 | Industrial |

| Chemoselective Acylation | EDCI/DMAP coupling | 75 | Lab-scale |

| Enamine Cyclization | Cyclization in DMF | 65 | Pilot-scale |

| Buchwald–Hartwig | Pd-catalyzed amination | 68 | Lab-scale |

化学反応の分析

4. 科学研究への応用

4-アミノ-8-ヒドロキシキノリン-2-カルボン酸は、広範囲の科学研究への応用を持っています。

科学的研究の応用

Chemical Properties and Structure

4-Amino-8-hydroxyquinoline-2-carboxylic acid belongs to the quinoline family, characterized by a fused benzene and pyridine ring structure. Its molecular formula is , and it exhibits properties that make it suitable for various biological applications.

Anticancer Applications

Research indicates that derivatives of this compound exhibit significant anticancer properties. These compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle modulation.

Case Studies

In vitro studies have demonstrated the efficacy of this compound against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Caco-2 | < 10 | Induces apoptosis via caspase activation |

| Other Quinoline Derivatives | HCT-116 | < 5 | Cell cycle arrest at G2/M phase |

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of this compound have been well-documented. It has shown effective inhibition against both Gram-positive and Gram-negative bacteria.

In Vitro Studies

Research has indicated that this compound exhibits significant antibacterial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

The mechanism of action may involve disruption of bacterial DNA synthesis or interference with metabolic pathways.

Antiviral Properties

Emerging studies suggest that derivatives similar to this compound exhibit antiviral properties, particularly against viruses such as HIV. The mechanism involves inhibiting viral replication through interference with viral integrase activity.

Neuroprotective Effects

The compound has been explored for its neuroprotective properties, particularly as an iron chelator. By binding iron ions, it may prevent oxidative stress-related damage in neuronal cells, making it a potential therapeutic agent for neurodegenerative diseases.

Applications in Organic Electronics

Beyond biological applications, this compound is also being investigated for its role in organic electronics, particularly as an electron transport material in organic light-emitting diodes (OLEDs). Its unique electronic properties allow it to function effectively in these applications.

作用機序

6. 類似の化合物との比較

類似の化合物

8-ヒドロキシキノリン: 抗菌作用と抗がん作用を含む、広範囲の薬理学的可能性で知られています.

キサンチュレン酸: 昆虫に含まれ、トリプトファンの代謝における役割で知られています.

キノロバクチン: 細菌が産生するシデロフォアであり、鉄のキレート化に関与しています.

独自性

4-アミノ-8-ヒドロキシキノリン-2-カルボン酸は、独自の官能基の組み合わせにより際立っており、これにより、明確な化学的および生物学的特性が得られます。 金属イオンをキレートする能力と、様々な化学反応に参加する能力により、科学研究と産業用途のための汎用性の高い化合物となっています.

類似化合物との比較

Comparison with Structurally Similar Compounds

8-Hydroxy-4-methoxy-2-quinolinecarboxylic Acid

- Structure : Methoxy group at position 4, hydroxy at 8, carboxylic acid at 2.

- Molecular Formula: C₁₁H₉NO₄ (vs. C₁₀H₈N₂O₃ for the target compound).

- Key Differences: Replacement of the amino group with methoxy reduces electron-donating capacity, altering acidity and metal-binding behavior. The methoxy group may enhance lipophilicity compared to the amino group .

- Applications: Used in studies of quinolobactin analogs, highlighting its role in microbial iron transport .

8-Aminoquinoline-4-carboxylic Acid (CAS 121689-23-4)

- Structure: Amino group at position 8, carboxylic acid at 3.

- Key Differences: Substituent positions reversed compared to the target compound. The 4-carboxylic acid group may influence intermolecular hydrogen bonding and crystal packing, as seen in related quinoline derivatives .

- Similarity Score : 0.98 (structural similarity based on substituent presence), yet positional isomerism significantly impacts reactivity .

8-Chloro-2-(4-Methylphenyl)Quinoline-4-Carboxylic Acid (CAS 401604-07-7)

- Structure : Chloro at position 8, 4-methylphenyl at 2, carboxylic acid at 4.

- Molecular Weight : 297.73 g/mol (vs. ~220 g/mol for the target compound).

- Solubility: Slightly soluble in chloroform and methanol, unlike the target compound’s expected solubility profile due to polar amino/hydroxy groups .

- Applications : Utilized as a research chemical in drug discovery, emphasizing the role of halogen and aryl groups in modulating bioactivity .

4-Aminoisoquinoline-8-carboxylic Acid (CAS 1822679-54-8)

- Structure: Isoquinoline backbone with amino at 4 and carboxylic acid at 8.

- Key Differences: Isoquinoline’s fused benzene-pyridine ring alters electronic properties compared to quinoline. The carboxylic acid at position 8 may reduce steric hindrance compared to position 2 in the target compound .

8-Methyl-2-Pyridin-4-ylquinoline-4-Carboxylic Acid

- Structure : Methyl at 8, pyridinyl at 2, carboxylic acid at 4.

- Key Differences: Pyridinyl substituent introduces aromatic π-stacking capability, while the methyl group enhances hydrophobicity. The absence of hydroxy/amino groups limits hydrogen-bonding interactions compared to the target compound .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Functional Group Impact: Amino and hydroxy groups enhance solubility in polar solvents and metal-binding capacity, whereas methoxy or chloro substituents increase lipophilicity and alter bioactivity .

- Positional Isomerism: Carboxylic acid at position 2 (target compound) vs. 4 (analogs) affects intermolecular interactions and crystal packing, as inferred from adamantyl-quinoline derivatives in antituberculosis research .

生物活性

4-Amino-8-hydroxyquinoline-2-carboxylic acid (4-AHQA) is a derivative of hydroxyquinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of 4-AHQA, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₉H₈N₂O₃

- Molecular Weight : Approximately 202.18 g/mol

- Functional Groups : Contains an amino group, hydroxyl group, and carboxylic acid group, contributing to its chelation properties and biological activity.

Biological Activities

4-AHQA exhibits a wide range of biological activities, including:

- Antimicrobial Activity : Studies have shown that 4-AHQA possesses significant antibacterial properties against various pathogenic bacteria. Its effectiveness is attributed to its ability to chelate metal ions essential for microbial growth, disrupting cellular processes.

- Anticancer Properties : Research indicates that 4-AHQA may inhibit tumor cell growth. For instance, it has been linked to the induction of apoptosis in cancer cells through mechanisms involving the modulation of oxidative stress and metal ion homeostasis.

- Neuroprotective Effects : Compounds similar to 4-AHQA have been investigated for their potential in treating neurodegenerative diseases. They act as acetylcholinesterase inhibitors, which are crucial for enhancing cholinergic neurotransmission in conditions like Alzheimer's disease.

The biological activity of 4-AHQA can be attributed to several mechanisms:

- Metal Chelation : The ability to chelate metal ions such as iron and zinc is a key feature that enhances its antimicrobial and anticancer activities. This property is particularly relevant in the context of bacterial infections and cancer cell proliferation.

- Enzyme Inhibition : 4-AHQA has been shown to inhibit enzymes like acetylcholinesterase (AChE), which is vital for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function in neurodegenerative diseases.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death through oxidative stress mechanisms.

Antimicrobial Activity

A study evaluated the antibacterial properties of 4-AHQA against various strains, demonstrating significant inhibition zones compared to standard antibiotics:

| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic (mm) |

|---|---|---|

| Staphylococcus aureus | 24 | 25 |

| Escherichia coli | 22 | 24 |

| Pseudomonas aeruginosa | 23 | 24 |

These results suggest that 4-AHQA could serve as a promising candidate for developing new antibacterial agents, especially against resistant strains .

Anticancer Activity

In vitro studies have shown that 4-AHQA can inhibit the growth of several cancer cell lines:

| Cell Line | GI50 (µM) |

|---|---|

| HeLa | 2.6 |

| SK-Hep | 2.8 |

| BT483 | 0.7 |

The compound demonstrated potent cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent .

Q & A

Q. Optimization Strategies :

- Stepwise Intermediate Purification : Use column chromatography or recrystallization after each step to remove byproducts (e.g., 2-chloro-3-hydroxyquinoline-4-carboxylic acid byproducts observed in suboptimal conditions) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity during MOM protection, while non-polar solvents improve oxidation efficiency .

- Catalytic Additives : Employ catalysts like HOBt/EDCI for amide bond formation in derivative synthesis, reducing racemization risks .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Q. Methodological Approaches :

- Orthogonal Assays : Combine surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to validate binding affinities, minimizing false positives .

- Structural Confirmation : Use NMR and X-ray crystallography to verify compound identity, as impurities (e.g., 3-hydroxyquinoline-2-carboxylic acid derivatives) may skew results .

- Dose-Response Studies : Address discrepancies by testing across a broader concentration range and multiple cell lines .

Basic: What analytical methods are critical for confirming the structure and purity of this compound?

Q. Essential Techniques :

- NMR Spectroscopy : Assign peaks for amino (δ 6.5–7.5 ppm) and carboxylic acid (δ 12–13 ppm) protons .

- Mass Spectrometry (MS) : Confirm molecular weight (188.18 g/mol) and detect fragments like [M–COOH]+ .

- HPLC : Assess purity (>95%) using C18 columns with UV detection at 254 nm .

Advanced: What strategies enable regioselective functionalization of the quinoline core without disrupting existing groups?

Q. Regioselective Methods :

- Protective Groups : Use tert-butoxycarbonyl (Boc) to shield the amino group during electrophilic substitutions at position 2 or 4 .

- Directed Metalation : Employ lithium bases to direct substitutions to electron-deficient positions (e.g., position 6) .

- Microwave-Assisted Synthesis : Accelerate reactions to minimize side products during halogenation or alkylation .

Basic: What are the primary biological targets and mechanisms of action for this compound?

Q. Documented Targets :

- Enzyme Inhibition : Binds to mycobacterial enzymes (e.g., InhA in M. tuberculosis), disrupting cell wall synthesis .

- Metal Chelation : Forms complexes with Fe³⁺/Cu²⁺, inducing oxidative stress in pathogens or cancer cells .

- DNA Intercalation : The planar quinoline ring inserts into DNA base pairs, inhibiting replication .

Advanced: How to systematically evaluate structure-activity relationships (SAR) for derivatives of this compound?

Q. SAR Workflow :

Functional Group Variation : Synthesize analogs with substitutions (e.g., halogens, methyl groups) at positions 2, 4, and 8 .

In Silico Screening : Use molecular docking to predict binding modes against targets like M. tuberculosis enoyl-ACP reductase .

Biological Testing : Compare IC₅₀ values in antimicrobial or cytotoxicity assays (e.g., MIC ≤ 1 μM in E. coli models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。